molecular formula C11H23Cl2N3O B1441810 4-(2-(Piperidin-3-yl)ethyl)piperazin-2-one dihydrochloride CAS No. 1219960-90-3

4-(2-(Piperidin-3-yl)ethyl)piperazin-2-one dihydrochloride

Cat. No.: B1441810
CAS No.: 1219960-90-3
M. Wt: 284.22 g/mol
InChI Key: QJUSVALYEWOEDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-(Piperidin-3-yl)ethyl)piperazin-2-one dihydrochloride is a useful research compound. Its molecular formula is C11H23Cl2N3O and its molecular weight is 284.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Piperidine and piperazine derivatives have been synthesized and characterized for their potential antibacterial and antifungal properties. For instance, novel piperidinolyl-, piperidinyl-, and piperazinyl-substituted naphthoquinone compounds were evaluated, showcasing their relevance in the development of new antimicrobial agents (Ibiş et al., 2015). Additionally, propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole were synthesized and assessed as anticancer agents, further highlighting the therapeutic potential of such compounds (Rehman et al., 2018).

Therapeutic Agent Development

Research has also focused on developing long-acting therapeutic agents for cocaine abuse treatment, utilizing derivatives of piperazine and piperidine. Such studies demonstrate the compound's relevance in addressing substance abuse disorders, offering insights into the design of dopamine transporter ligands (Hsin et al., 2002).

Antimicrobial Activity

Further studies have led to the discovery of 2-(4-cyano-3-trifluoromethylphenyl amino)-4-(4-quinazolinyloxy)-6-piperazinyl(piperidinyl)-s-triazines, synthesized through a simple and efficient protocol, demonstrating significant antimicrobial and antituberculosis activity (Patel et al., 2012). These findings indicate the broad spectrum of biological activities that can be targeted by manipulating the chemical structure of piperidine and piperazine derivatives.

Properties

IUPAC Name

4-(2-piperidin-3-ylethyl)piperazin-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O.2ClH/c15-11-9-14(7-5-13-11)6-3-10-2-1-4-12-8-10;;/h10,12H,1-9H2,(H,13,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUSVALYEWOEDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCN2CCNC(=O)C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2-(Piperidin-3-yl)ethyl)piperazin-2-one dihydrochloride
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4-(2-(Piperidin-3-yl)ethyl)piperazin-2-one dihydrochloride
Reactant of Route 3
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4-(2-(Piperidin-3-yl)ethyl)piperazin-2-one dihydrochloride
Reactant of Route 4
4-(2-(Piperidin-3-yl)ethyl)piperazin-2-one dihydrochloride
Reactant of Route 5
4-(2-(Piperidin-3-yl)ethyl)piperazin-2-one dihydrochloride
Reactant of Route 6
4-(2-(Piperidin-3-yl)ethyl)piperazin-2-one dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.